tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butyl group, an amino group, a diethoxyphosphoryl group, and an azetidine ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the reaction of a suitable azetidine derivative with diethoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a base such as triethylamine is common to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process. The choice of solvents, temperature, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Addition: Various reagents can be used to add functional groups to the molecule, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and compounds with added functional groups. These products can be further modified or used in subsequent reactions to synthesize more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex organic compounds
Biology: In biological research, this compound can be used as a probe or inhibitor in biochemical assays. Its ability to interact with specific enzymes or receptors makes it useful in studying biological processes and pathways.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Tert-butyl 2-diethoxyphosphoryl acetate
Diethyl (3-aminopropyl)phosphonate
3-(diethoxyphosphoryl)propyl (R)-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate
Uniqueness: Tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate stands out due to its azetidine ring, which provides a unique structural framework compared to other similar compounds. This structural difference can lead to distinct reactivity and biological activity, making it a valuable compound in various applications.
Properties
CAS No. |
2758001-90-8 |
---|---|
Molecular Formula |
C12H25N2O5P |
Molecular Weight |
308.3 |
Purity |
95 |
Origin of Product |
United States |
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